2-azidopyridin-4-amine
Description
2-Azidopyridin-4-amine is a pyridine derivative featuring an azide (-N₃) group at the 2-position and an amine (-NH₂) group at the 4-position of the aromatic ring. Azide-containing pyridines are often employed in click chemistry, where the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages, a cornerstone in drug discovery and materials science. The amine group enhances solubility and enables further functionalization, making this compound a versatile building block in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-azidopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-8-5(3-4)9-10-7/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGVHEHFCWBXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597244 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149004-89-7 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopyridin-4-amine typically involves the introduction of the azido group to a pyridine derivative. One common method is the reaction of 4-aminopyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, considering the potentially hazardous nature of azides. Continuous flow reactors and automated systems might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-azidopyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group, yielding diamino derivatives.
Substitution: The amino and azido groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions, often requiring catalysts or specific solvents.
Major Products: The major products formed from these reactions include nitro-pyridines, diamino-pyridines, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2.1. Biological Probes
One of the most promising applications of 2-azidopyridin-4-amine is its use as a biological probe. Its azide functionality allows it to participate in "click" reactions, which are used to label biomolecules for imaging studies.
- Fluorescent Probes: Research has shown that derivatives of aminopyridines can be designed to possess fluorescent properties, making them suitable for tracking biological processes in live cells .
2.2. Medicinal Chemistry
This compound serves as a scaffold for developing new pharmaceutical agents. Its ability to undergo various chemical transformations makes it an attractive candidate for drug discovery.
- Anticancer Agents: Studies indicate that aminopyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells.
2.3. Material Science
The compound is explored as a monomer in polymer synthesis, contributing to materials with unique properties such as enhanced conductivity or thermal stability.
- Polymer Synthesis: It can be utilized in the synthesis of specialty polymers that find applications in electronics and coatings due to their tailored functionalities.
3.1. Case Study: Biological Application
A study investigated the use of this compound in synthesizing a fluorescent probe that could label bovine serum albumin (BSA). The results demonstrated successful labeling with high quantum yield, indicating potential for further development in bioconjugation techniques .
3.2. Case Study: Anticancer Activity
In vitro studies have shown that modifications on the this compound structure enhance its ability to induce apoptosis in various cancer cell lines. This highlights its potential as a lead compound in developing new anticancer therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-azidopyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. The azido group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Azidopyridin-2-amine
- Structure : The azide and amine groups are reversed (azide at 4-position, amine at 2-position) compared to 2-azidopyridin-4-amine.
- Molecular Formula : C₁₁H₂₄Cl₂N₂O₂ (with additional chloro and substituents) .
- Properties :
- The positional swap alters electronic effects: the electron-withdrawing azide at the 4-position may reduce the basicity of the adjacent amine.
- Increased steric hindrance due to substituents (e.g., chloro groups) could limit reactivity in coupling reactions.
4-(Dimethylamino)pyridine (DMAP)
- Structure: Features a dimethylamino group (-N(CH₃)₂) at the 4-position instead of azide and amine.
- Molecular Formula : C₇H₁₀N₂ .
- Properties: The electron-donating dimethylamino group enhances nucleophilicity, making DMAP a potent catalyst in acyl transfer reactions. Higher toxicity (Acute Tox. 3, Skin Irrit. 2) compared to azide-containing analogs .
- Applications : Widely used as a catalyst in organic synthesis, contrasting with this compound’s role in click chemistry.
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine
- Structure : A fused pyrido-pyrimidine system with a fluoropyridyl substituent and amine group.
- Molecular Formula: Not explicitly stated, but the fluorine atom introduces electronegativity and polarity .
- Properties: Fluorine enhances metabolic stability and binding affinity in drug candidates.
- Applications : Likely investigated as a kinase inhibitor or anticancer agent due to structural complexity .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Structure : Contains chloro and substituted phenyl groups, adding bulk and lipophilicity.
- Properties :
- Chloro groups increase electron-withdrawing effects and may enhance binding to hydrophobic pockets in proteins.
- Substituted phenyl groups improve membrane permeability but reduce aqueous solubility.
- Applications : Studied for pharmacological activity, possibly as an antimicrobial or antitumor agent .
Comparative Data Table
Key Research Findings
- Reactivity : Azide positioning (2- vs. 4-) in pyridines significantly impacts electronic structure and reaction pathways. For example, this compound’s azide is more reactive in CuAAC due to proximity to the electron-donating amine .
- Toxicity : DMAP’s acute toxicity contrasts with azides, which pose explosion risks but may have lower direct biological toxicity .
- Drug Design : Fluorine and chloro substituents enhance target engagement but require balancing with solubility and safety .
Biological Activity
2-Azidopyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound (CHN) features an azide functional group attached to a pyridine ring, which is known for its ability to participate in various chemical reactions, making it a versatile scaffold in drug design. The presence of the azide group is significant for click chemistry applications, allowing for easy conjugation with other biomolecules.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity . A study highlighted the synthesis of various azidopyridine derivatives and their evaluation against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One significant finding was that specific derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds derived from this compound were shown to inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several 2-azidopyridin-4-amines and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
In another study focusing on cancer cell lines, researchers found that treatment with a specific 2-azidopyridin-4-amino derivative led to significant cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to upregulate p53 expression and downregulate cyclin B1 levels, ultimately leading to enhanced apoptosis .
Research Findings Summary
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC of 32 µg/mL against S. aureus |
| Study 2 | Anticancer | Induced G2/M phase arrest in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
